molecular formula C5H7O3- B1236294 3-Methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate

Cat. No.: B1236294
M. Wt: 115.11 g/mol
InChI Key: QHKABHOOEWYVLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.

Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-M

SMILES

CC(C)C(=O)C(=O)[O-]

Canonical SMILES

CC(C)C(=O)C(=O)[O-]

Synonyms

2-ketoisovalerate
2-oxoisovalerate
3-methyl-2-oxobutanoate
3-methyl-2-oxobutyrate
alpha-keto-isovaleric acid
alpha-ketoisopentanoic acid
alpha-ketoisovalerate
alpha-ketoisovalerate, calcium salt
alpha-ketoisovalerate, sodium salt
alpha-ketoisovaleric acid
alpha-ketovaline
alpha-oxoisovalerate
calcium ketovaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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